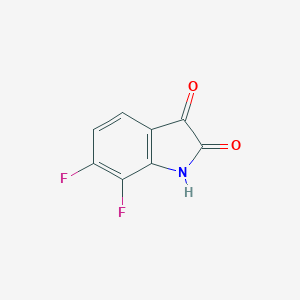

6,7-Difluoroindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-4-2-1-3-6(5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHXSUOLKDGHLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624189 | |

| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158580-95-1 | |

| Record name | 6,7-Difluoroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158580-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Difluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Difluoroindoline-2,3-dione: Synthesis, Properties, and Applications

Introduction: The Strategic Value of Fluorination in Isatin Scaffolds

The indoline-2,3-dione, or isatin, core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of fluorine atoms into this scaffold can dramatically modulate its physicochemical and pharmacological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through unique electronic interactions. This guide provides a comprehensive technical overview of 6,7-Difluoroindoline-2,3-dione, a valuable building block for the development of novel therapeutics and functional materials. We will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

This compound is a solid at room temperature, and its core structure consists of a fused bicyclic system comprising a difluorinated benzene ring and a pyrrolidine-2,3-dione ring.

| Property | Value | Source |

| CAS Number | 158580-95-1 | [1] |

| Molecular Formula | C₈H₃F₂NO₂ | [1] |

| Molecular Weight | 183.11 g/mol | [1] |

| Appearance | Solid | |

| Storage | Sealed in dry, room temperature |

Spectroscopic Characterization

¹H NMR Spectroscopy (Anticipated): The proton NMR spectrum is expected to be relatively simple, showing signals for the aromatic proton and the N-H proton of the lactam. The aromatic proton will likely appear as a multiplet due to coupling with the adjacent fluorine atoms. The N-H proton is expected to be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Anticipated): The carbon NMR will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting (C-F coupling).

Infrared (IR) Spectroscopy (Anticipated): The IR spectrum will be characterized by strong absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) stretching vibrations of the dione moiety (typically in the range of 1700-1750 cm⁻¹). The C-F stretching vibrations will appear in the fingerprint region (around 1100-1300 cm⁻¹).

Mass Spectrometry (Anticipated): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (183.11 g/mol ). The fragmentation pattern would likely involve the loss of CO and other small fragments.

Synthesis of this compound

A plausible and widely used method for the synthesis of isatin derivatives is the Sandmeyer isatin synthesis . This multi-step process typically starts from a corresponding substituted aniline.

Conceptual Synthetic Workflow: Sandmeyer Isatin Synthesis

Caption: Conceptual workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Plausible)

Materials:

-

2,3-Difluoroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated sulfuric acid

-

Sodium sulfate

-

Hydrochloric acid

-

Water

-

Organic solvent (e.g., ethanol) for recrystallization

Step 1: Synthesis of Isonitroso-2',3'-difluoroacetanilide

-

In a reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

In a separate flask, dissolve 2,3-difluoroaniline in water and add concentrated hydrochloric acid.

-

Add a solution of hydroxylamine hydrochloride in water to the 2,3-difluoroaniline solution.

-

Heat the combined mixture. The isonitroso-2',3'-difluoroacetanilide intermediate will precipitate out of the solution.

-

Filter the precipitate, wash with water, and dry thoroughly.

Step 2: Cyclization to this compound

-

Carefully and slowly add the dried isonitroso-2',3'-difluoroacetanilide to pre-warmed concentrated sulfuric acid with stirring. The temperature should be carefully controlled.

-

After the addition is complete, continue stirring at an elevated temperature to ensure complete cyclization.

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

The crude this compound will precipitate as a solid.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and then dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Causality Behind Experimental Choices:

-

The use of chloral hydrate and hydroxylamine hydrochloride generates an in-situ reagent that reacts with the aniline to form the isonitrosoacetanilide intermediate.

-

Concentrated sulfuric acid acts as both a solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the isatin ring.

-

Pouring the reaction mixture onto ice is a standard quenching procedure that precipitates the organic product from the strong acid.

Reactivity and Synthetic Applications

The isatin core of this compound is a versatile scaffold for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms and the two carbonyl groups makes the aromatic ring electron-deficient and the C-3 carbonyl group highly electrophilic.

Key Reactions of the Isatin Core

-

N-Alkylation/Arylation: The nitrogen atom of the lactam can be readily alkylated or arylated using various electrophiles in the presence of a base. This allows for the introduction of diverse substituents to modulate the compound's properties.

-

Condensation Reactions at C-3: The C-3 carbonyl group is highly reactive towards nucleophiles. It readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to form a wide array of derivatives, such as Schiff bases, hydrazones, and Knoevenagel condensation products.

-

Ring-Opening Reactions: Under strong basic or acidic conditions, the lactam ring can be opened, providing access to other classes of difluorinated aromatic compounds.

-

Reduction: The carbonyl groups can be selectively reduced to alcohols or methylene groups using appropriate reducing agents.

Potential Applications in Drug Discovery

The 6,7-difluoro substitution pattern is of particular interest in medicinal chemistry. The presence of two fluorine atoms on the benzene ring can significantly enhance the lipophilicity and metabolic stability of the molecule. Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many isatin derivatives have shown potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.[2]

-

Antimicrobial Activity: Fluorinated isatins and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[3]

-

Antiviral Activity: Certain isatin derivatives have been investigated for their potential as antiviral agents.[4]

The 6,7-difluoro substitution can be strategically utilized to fine-tune the biological activity and pharmacokinetic profile of isatin-based drug candidates.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of contact, rinse the affected area with plenty of water.[5]

-

Store in a tightly closed container in a dry and well-ventilated place.

Hazard Statements (Based on related compounds):

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique difluorinated isatin scaffold offers significant potential for the development of novel therapeutic agents with improved pharmacological properties. The synthetic accessibility via established methods like the Sandmeyer synthesis, combined with the diverse reactivity of the isatin core, makes it an attractive starting point for the exploration of new chemical space. Further research into the specific biological activities of its derivatives is warranted and holds promise for the discovery of new and effective drugs.

References

Sources

- 1. This compound | 158580-95-1 [chemicalbook.com]

- 2. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

An In-depth Technical Guide to 6,7-Difluoroindoline-2,3-dione: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Isatins

6,7-Difluoroindoline-2,3-dione, also known as 6,7-difluoroisatin, is a halogenated derivative of the indole-2,3-dione (isatin) scaffold. The isatin core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic incorporation of fluorine atoms onto the aromatic ring, as seen in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, making it a valuable tool in drug design. This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, reactivity, and its burgeoning role in the development of novel therapeutics.

Core Compound Identification and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this key chemical entity.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 6,7-Difluoroisatin |

| CAS Number | 158580-95-1 |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | Typically an orange to red crystalline solid |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, and hot ethanol |

Plausible Synthesis via Sandmeyer Isatin Synthesis

While a specific, peer-reviewed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and industrially relevant synthetic route is the Sandmeyer isatin synthesis.[1][2][3][4] This classical method for preparing isatins from anilines is robust and adaptable to a wide range of substituted starting materials. The logical precursor for this compound is 2,3-difluoroaniline.

The synthesis proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.

Experimental Protocol: A Plausible Sandmeyer Synthesis

Disclaimer: This protocol is a generalized procedure based on the well-established Sandmeyer isatin synthesis and would require optimization for this specific substrate.

Part 1: Synthesis of 2-(Hydroxyimino)-N-(2,3-difluorophenyl)acetamide (Intermediate)

-

Reaction Setup: In a large reaction vessel, dissolve chloral hydrate and sodium sulfate in water.

-

Aniline Solution: In a separate flask, prepare a solution of 2,3-difluoroaniline in water and hydrochloric acid.

-

Hydroxylamine Addition: To the aniline solution, add a solution of hydroxylamine hydrochloride in water.

-

Condensation: Heat the initial reaction mixture and slowly add the aniline/hydroxylamine solution. The isonitrosoacetanilide intermediate is expected to precipitate from the reaction mixture upon heating.

-

Isolation: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with water and dry under vacuum to yield the crude intermediate.

Part 2: Cyclization to this compound

-

Acid-Catalyzed Cyclization: Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid. The use of methanesulfonic acid can be an alternative for substrates with poor solubility in sulfuric acid.[4]

-

Reaction Monitoring: Maintain the reaction at an elevated temperature (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Caption: Plausible Sandmeyer synthesis of this compound.

Chemical Reactivity and Derivatization

The isatin scaffold of this compound is characterized by a rich and versatile reactivity, primarily centered around the C3-carbonyl group, which behaves as a highly reactive ketone.

-

Nucleophilic Addition: The electrophilic C3-carbonyl is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (Grignards, organolithiums), enamines, and stabilized carbanions. These reactions typically yield 3-substituted-3-hydroxyindolin-2-ones, which are valuable chiral building blocks.

-

Condensation Reactions: The C3-carbonyl readily undergoes condensation reactions with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) and with various hydrazines and hydroxylamines to form the corresponding hydrazones and oximes.

-

N-Functionalization: The nitrogen atom at the 1-position is an active site for alkylation, arylation, and acylation, allowing for the introduction of diverse substituents to modulate the compound's properties.

The presence of the two fluorine atoms on the benzene ring can also influence the reactivity. These electron-withdrawing groups can increase the electrophilicity of the aromatic ring, potentially opening avenues for nucleophilic aromatic substitution under specific conditions, although this is less common than reactions at the isatin core.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Development

Halogenated indoline-2,3-dione derivatives are a focal point of significant research in medicinal chemistry, particularly in the fields of oncology and enzyme inhibition. The incorporation of fluorine at the C6 and C7 positions is anticipated to confer advantageous properties for drug development.

Anticancer and Kinase Inhibitory Activity

A substantial body of evidence points to isatin derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The substitution pattern of halogens on the isatin ring plays a key role in determining the potency and selectivity of these compounds. While specific data for this compound is emerging, studies on analogous compounds provide strong indicators of its potential. For instance, various substituted indoline-2,3-diones have demonstrated significant cytotoxic effects against a range of cancer cell lines.

A study on novel 1,5-disubstituted indolin-2,3-diones revealed potent antiproliferative activity against the human acute promyelocytic leukemia (HL-60) cell line, with some compounds exhibiting IC₅₀ values in the nanomolar range.[5] Specifically, compound 8l showed an IC₅₀ of 0.07 μM, and compound 8p had an IC₅₀ of 0.14 μM, highlighting the potential of this scaffold in developing novel anticancer agents.[5]

| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 8l (1,5-disubstituted indolin-2,3-dione) | HL-60 | 0.07 | [5] |

| Compound 8p (1,5-disubstituted indolin-2,3-dione) | HL-60 | 0.14 | [5] |

The mechanism of action for many isatin-based anticancer agents involves the inhibition of key kinases in signaling pathways such as the EGFR/BRAF pathway, which are critical for cell proliferation and survival.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on safety data for structurally similar compounds, such as 6-fluoroindoline-2,3-dione, the following hazards may be associated with this compound:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Standard precautionary measures include avoiding contact with skin and eyes, not breathing dust, and washing thoroughly after handling.[6] In case of accidental contact, it is crucial to follow standard first-aid procedures and seek medical attention if symptoms persist.[7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8]

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its strategic fluorination on the isatin scaffold provides a platform for developing novel therapeutic agents with potentially enhanced pharmacological profiles. The well-established Sandmeyer synthesis offers a reliable route for its preparation, and its rich reactivity at the C3-carbonyl and N1 positions allows for extensive derivatization and library synthesis. The demonstrated potent anticancer and kinase inhibitory activities of analogous compounds underscore the significant potential of this compound as a key intermediate in the quest for next-generation therapeutics. Further exploration of this compound and its derivatives is poised to yield significant advances in the treatment of cancer and other diseases.

References

- Sandmeyer Isatin Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents.

-

Aziz, T., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Biomed J Sci & Tech Res, 30(5), 23738-23746. [Link]

-

Sandmeyer Isatin Synthesis. (2021). SynArchive. [Link]

- Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (n.d.). Merck Index. An entry in the Merck Index or a similar chemical encyclopedia.

-

Pool, W. F., et al. (2013). Synthesis of Substituted Isatins. NIH Public Access, Author Manuscript. [Link]

-

6-Fluoroindoline-2,3-dione Safety Data Sheet. (n.d.). Synthonix Corporation. [Link]

-

Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]

-

Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. (2020). Molecules, 25(23), 5729. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. (2023). Chemistry & Biodiversity, 20(8), e202300431. [Link]

-

Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids. (2014). Molecules, 19(7), 9403-9419. [Link]

-

4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1743. [Link]

-

Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. (1987). Journal of Medicinal Chemistry, 30(8), 1335-1341. [Link]

-

Li, P., et al. (2014). Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Drug discoveries & therapeutics, 8(3), 110-116. [Link]

-

Diastereoselective synthesis and biological evaluation of enantiomerically pure tricyclic indolines. (2019). Bioorganic & medicinal chemistry letters, 29(1), 74-77. [Link]

-

Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][1][2]oxaphosphinine 6-oxide. (2025). Molbank. A placeholder for a potential future publication.

-

13C NMR Spectroscopy. (n.d.). Organic Chemistry Data. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Magnetic Resonance in Chemistry, 57(11), 945-951. [Link]

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org.

-

1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. (n.d.). ResearchGate. [Link]

Sources

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. biomedres.us [biomedres.us]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.ca [fishersci.ca]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ptfarm.pl [ptfarm.pl]

6,7-Difluoroindoline-2,3-dione molecular weight

An In-depth Technical Guide to 6,7-Difluoroindoline-2,3-dione: A Privileged Scaffold in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound, a fluorinated derivative of isatin, represents a cornerstone scaffold for the development of novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the aromatic ring profoundly influences the molecule's physicochemical and electronic properties, enhancing its potential for target engagement and metabolic stability. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, characterization, and critical applications in drug discovery. We delve into the mechanistic rationale behind its utility, supported by detailed experimental protocols and authoritative references, to empower researchers in leveraging this versatile building block for the creation of next-generation pharmaceuticals.

Introduction: The Strategic Advantage of Fluorination

The indole-2,3-dione (isatin) core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of fluorine atoms, a common strategy in modern drug design, can dramatically enhance a molecule's therapeutic profile.[3][4] In the case of this compound, the two electron-withdrawing fluorine substituents create a unique electronic environment that can lead to:

-

Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal dipole-dipole interactions and hydrogen bonds within protein binding pockets, improving potency and selectivity.[3]

-

Modulated Physicochemical Properties: Fluorination typically increases lipophilicity, which can improve cell membrane permeability and bioavailability.[4] It can also lower the pKa of nearby functional groups, altering ionization states and target interactions.

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common metabolic pathways, prolonging the compound's half-life and systemic exposure.[3]

This guide serves as a technical resource for researchers aiming to harness these properties by utilizing this compound as a key intermediate in their discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are crucial for experimental design, reaction monitoring, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 6,7-Difluoro-1H-indole-2,3-dione | [5] |

| CAS Number | 158580-95-1 | [5] |

| Molecular Formula | C₈H₃F₂NO₂ | [5] |

| Molecular Weight | 183.11 g/mol | [5] |

| Canonical SMILES | O=C1NC2=C(C=CC(F)=C2F)C1=O | [5] |

| Appearance | Typically an off-white to yellow solid | [6] |

| Storage | Sealed in a dry, room temperature environment | [5] |

Synthesis and Spectroscopic Characterization

Synthetic Pathway: The Sandmeyer Isatin Synthesis

A robust and widely adopted method for synthesizing substituted isatins is the Sandmeyer isatin synthesis.[7] This multi-step process, adapted for this compound, begins with the commercially available 2,3-difluoroaniline. The causality behind this choice is the need to install the desired fluorine substitution pattern at the outset.

The general workflow involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the target indoline-2,3-dione core.

Caption: Plausible workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from procedures for analogous compounds.[7][8] Researchers should perform their own optimization.

Step 1: Synthesis of 2-Hydroxyimino-N-(2,3-difluorophenyl)-acetamide (Intermediate B)

-

In a 1 L round-bottom flask, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (1.1 mol) in 500 mL of water.

-

To this solution, add a solution of 2,3-difluoroaniline (0.1 mol) in 30 mL of ethanol and concentrated hydrochloric acid (8 mL).

-

Add a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of water.

-

Heat the reaction mixture under reflux for 45-60 minutes. A crystalline solid should precipitate.

-

Cool the mixture in an ice bath and collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry it in a desiccator. The crude intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound (Product C)

-

Preheat concentrated sulfuric acid (150 mL) to 60-70°C in a large beaker with magnetic stirring. Caution: This step is highly exothermic and should be performed with extreme care in a fume hood.

-

Slowly add the dried 2-hydroxyimino-N-(2,3-difluorophenyl)-acetamide from Step 1 in small portions, maintaining the temperature between 70-80°C.

-

After the addition is complete, continue stirring for an additional 15-20 minutes.

-

Carefully pour the hot reaction mixture onto 1 kg of crushed ice.

-

The resulting precipitate is the crude this compound. Collect the solid by filtration, wash extensively with water until the filtrate is neutral, and dry thoroughly.

-

Purify the crude product by recrystallization from ethanol or acetic acid to yield the final product.

Spectroscopic Characterization Data

Characterization is essential to confirm the structure and purity of the synthesized compound. While a specific spectrum for this compound is not publicly available, the expected data based on its structure and data from similar compounds are presented below.[5][9]

| Analysis | Expected Results |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the δ 6.8-7.5 ppm range due to H-F coupling. The N-H proton would appear as a broad singlet further downfield (δ ~11.0 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl carbons (C2, C3) would be observed around δ 160-185 ppm. Aromatic carbons would show complex splitting patterns due to C-F coupling, appearing in the δ 110-150 ppm range. |

| Mass Spec (MS) | The molecular ion peak (M⁺) would be observed at an m/z of 183, corresponding to the molecular formula C₈H₃F₂NO₂.[9] Characteristic fragmentation would involve the loss of one or two carbonyl (CO) groups. |

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for developing inhibitors of various biological targets, particularly protein kinases, which are often dysregulated in cancer.[2][10]

Kinase Inhibition

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The isatin core can act as a hydrogen bond donor and acceptor, mimicking interactions made by the adenine ring of ATP. The 6,7-difluoro substitution pattern can enhance binding to specific kinases and improve selectivity by forming unique interactions with the protein backbone or side chains.[10] For example, analogs have shown potent inhibition of kinases like EGFR and BRAF, which are crucial drivers in many cancers.[2][10]

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a derivative.

Antibacterial Agents

Isatin derivatives have also been investigated as antibacterial agents, with a key mechanism being the inhibition of bacterial DNA gyrase.[9] This enzyme is essential for DNA replication in bacteria but is absent in humans, making it an excellent target for selective toxicity. The difluoro substitution can enhance the compound's ability to bind to the gyrase enzyme, potentially overcoming resistance mechanisms observed with existing antibiotics.[9]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a framework for evaluating the inhibitory potential of newly synthesized this compound derivatives against a target kinase.[10]

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Test compound (dissolved in DMSO)

-

Recombinant kinase enzyme

-

Biotinylated substrate peptide

-

ATP

-

HTRF Kinase Buffer

-

Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Low-volume 384-well plates

-

HTRF-compatible microplate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2 µL of the diluted test compound.

-

Add 4 µL of a solution containing the kinase and its biotinylated substrate peptide in HTRF buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (at its Km concentration) in HTRF buffer.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Stop the reaction and initiate detection by adding 10 µL of a pre-mixed solution containing the Eu³⁺-labeled antibody and Streptavidin-XL665 in detection buffer.

-

Incubate for a further 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).

-

Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Plot the HTRF ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[6] Do not allow it to enter sewer systems.[12]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant advantages in the pursuit of novel therapeutics. Its unique electronic and physicochemical properties, imparted by the difluoro substitution, make it a compelling starting point for developing potent and selective inhibitors for a range of biological targets. The synthetic accessibility of this core allows for extensive derivatization, enabling the fine-tuning of structure-activity relationships. As our understanding of disease biology grows, scaffolds like this compound will continue to be instrumental in the rational design of next-generation medicines, particularly in the fields of oncology and infectious disease.

References

-

British Pharmacopoeia. Safety data sheet. Available at: [Link]

-

Aladdin. This compound. Available at: [Link]

-

Semantic Scholar. 6-Fluoro-1H-indole-2,3-dione. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available at: [Link]

-

ResearchGate. Synthesis of 3-Fluoroalkenyl-3-trifluoromethyl-2-oxindoles by the Reaction of Indoline-2,3-diones with Difluoromethylene Phosphabetaine. Available at: [Link]

-

Herba Polonica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Available at: [Link]

-

PubChem - NIH. 5-Fluoroisatin. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents. Available at: [Link]

-

ResearchGate. 5-Fluoro-1H-indole-2,3-dione-triazoles- synthesis, biological activity, molecular docking, and DFT study. Available at: [Link]

-

Chemical Communications (RSC Publishing). Synthesis of 3-fluoroalkenyl-3-trifluoromethyl-2-oxindoles by the reaction of indoline-2,3-diones with difluoromethylene phosphabetaine. Available at: [Link]

-

NIH. 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. Available at: [Link]

-

NIH. 2-(2,2,2-Trifluoroethyl)isoindoline-1,3-dione. Available at: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

PubMed. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of novel indoline-2,3-dione derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 158580-95-1|this compound|BLD Pharm [bldpharm.com]

- 6. pharmacopoeia.com [pharmacopoeia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4,6-DIFLUOROINDOLINE-2,3-DIONE | 126674-93-9 [chemicalbook.com]

- 9. Buy 5,6-Difluoroindoline-2,3-dione | 774-47-0 [smolecule.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Synthesis of 6,7-Difluoroindoline-2,3-dione

Abstract

6,7-Difluoroindoline-2,3-dione, also known as 6,7-difluoroisatin, is a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the isatin core significantly modulates its physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability of derived therapeutic agents.[1] This guide provides a comprehensive overview of the predominant synthetic pathways to this compound, with a primary focus on the Sandmeyer isatin synthesis. We will delve into the mechanistic underpinnings of this classical method, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the preparation of this valuable synthetic intermediate.

Introduction: The Significance of Fluorinated Isatins in Drug Discovery

Isatin (1H-indole-2,3-dione) and its derivatives represent a privileged class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The introduction of fluorine atoms onto the isatin scaffold can profoundly influence its biological activity. The high electronegativity and small size of fluorine can alter the electronic distribution within the molecule, impact hydrogen bonding capabilities, and block sites of metabolism, thereby improving the pharmacokinetic profile of drug candidates.[1]

Specifically, this compound serves as a key building block for the synthesis of a variety of bioactive molecules, including inhibitors of kinases and other enzymes implicated in diseases such as cancer.[6] Its unique substitution pattern provides a versatile platform for further chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutics.

The Synthetic Landscape: An Overview of Isatin Synthesis

Several methods have been developed for the synthesis of the isatin core, each with its own advantages and limitations. The most notable of these include:

-

The Sandmeyer Isatin Synthesis: This is one of the oldest, most reliable, and widely used methods for preparing isatin and its substituted analogs.[2][7] It is particularly well-suited for anilines with electron-withdrawing groups.[5]

-

The Stolle Synthesis: This method involves the reaction of anilines with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[3][5][7]

-

The Gassman Synthesis: This approach provides a route to isatins through the formation of a 3-methylthio-2-oxindole intermediate.[5][7]

For the specific synthesis of this compound, the Sandmeyer methodology remains the most practical and frequently employed route due to its efficiency and the commercial availability of the starting material, 3,4-difluoroaniline.

The Core Pathway: A Detailed Examination of the Sandmeyer Synthesis of this compound

The Sandmeyer synthesis of this compound is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.[6][8]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-difluorophenyl)acetamide (The Isonitrosoacetanilide Intermediate)

The first step involves the reaction of 3,4-difluoroaniline with chloral hydrate and hydroxylamine in an acidic aqueous solution.[7][8]

Mechanism: The reaction is believed to proceed through the formation of a glyoxamide intermediate which then reacts with hydroxylamine to yield the desired isonitrosoacetanilide.[9] The presence of sodium sulfate is crucial to maintain a high ionic strength, which promotes the precipitation of the product.

Step 2: Acid-Catalyzed Cyclization to this compound

The isolated isonitrosoacetanilide is then subjected to strong acid, typically concentrated sulfuric acid, to induce an intramolecular electrophilic aromatic substitution, leading to the formation of the isatin ring system.[8][9]

Mechanism: The strong acid protonates the oxime, facilitating the loss of water and the formation of a reactive intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the five-membered ring of the indoline-2,3-dione. Subsequent hydrolysis yields the final product. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclization medium.[9]

Diagram of the Sandmeyer Synthesis of this compound

Caption: The two-step Sandmeyer pathway to this compound.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number |

| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 3862-73-5 |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 302-17-0 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 5470-11-1 |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 |

| Water (Deionized) | H₂O | 18.02 | 7732-18-5 |

Step-by-Step Procedure

Step 1: Preparation of 2-(Hydroxyimino)-N-(3,4-difluorophenyl)acetamide

-

In a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (e.g., 0.15 mol) in water (e.g., 400 mL).

-

Slowly add anhydrous sodium sulfate (e.g., 0.8 mol) with vigorous stirring until dissolved.

-

In a separate beaker, dissolve 3,4-difluoroaniline (e.g., 0.1 mol) in water (e.g., 100 mL) and add concentrated hydrochloric acid (e.g., 0.3 mol) dropwise.

-

To the aniline hydrochloride solution, add hydroxylamine hydrochloride (e.g., 0.45 mol) and stir until dissolved.

-

Add the aniline-hydroxylamine solution to the chloral hydrate-sodium sulfate solution.

-

Heat the reaction mixture to reflux (approximately 100°C) for a short period (e.g., 1-2 minutes).[10]

-

Cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

-

Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly and carefully add the dried 2-(hydroxyimino)-N-(3,4-difluorophenyl)acetamide from Step 1 to concentrated sulfuric acid, maintaining the temperature below a specified limit (e.g., 70-80°C) with an ice bath.

-

Once the addition is complete, heat the mixture gently (e.g., to 80-90°C) for a short duration (e.g., 10-15 minutes) to complete the cyclization.[9]

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to obtain this compound.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Characterization Data:

| Property | Value |

| Molecular Formula | C₈H₃F₂NO₂ |

| Molecular Weight | 183.11 g/mol |

| Appearance | Orange to red solid |

| Melting Point | Typically in the range of 220-230°C |

Further characterization should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm the structure and purity of the final product.

Experimental Workflow Diagram

Sources

- 1. 5,6-Difluoroindoline-2,3-dione [myskinrecipes.com]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. [PDF] Synthesis of Isatin and its derivatives containing heterocyclic compounds | Semantic Scholar [semanticscholar.org]

- 5. ijcmas.com [ijcmas.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biomedres.us [biomedres.us]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A-Z Guide to Sandmeyer Isatin Synthesis: Crafting 6,7-Difluoroindoline-2,3-dione for Advanced Drug Discovery

Abstract: Isatin (1H-indole-2,3-dione) and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This guide provides an in-depth, technical walkthrough of the Sandmeyer isatin synthesis, a classic and reliable method for preparing these crucial heterocycles.[1][3] We focus specifically on the synthesis of 6,7-Difluoroindoline-2,3-dione, a valuable building block in the development of novel therapeutics, particularly in the realm of quinolone antibiotics. This document is tailored for researchers, chemists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the reaction mechanism, critical process parameters, and field-tested insights to ensure successful and reproducible synthesis.

The Significance of Fluorinated Isatins in Modern Medicinal Chemistry

Isatin and its analogues are privileged structures, forming the core of numerous compounds with diverse pharmacological profiles, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The introduction of fluorine atoms into the isatin scaffold can dramatically enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This compound, in particular, serves as a key precursor for the synthesis of advanced pharmaceutical agents. Its strategic fluorination pattern is often exploited to modulate the electronic and lipophilic properties of the final drug candidate, making it a high-value intermediate in drug discovery pipelines.

The Sandmeyer Isatin Synthesis: A Mechanistic Deep Dive

The Sandmeyer isatin synthesis is a robust and time-honored method that transforms anilines into isatins in a two-step process.[4] It is particularly effective for anilines bearing electron-withdrawing groups.[5] The overall transformation involves the formation of an α-isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Step 1: Formation of the Isonitrosoacetanilide Intermediate

The synthesis begins with the reaction between the starting aniline (in this case, 3,4-difluoroaniline) and chloral hydrate in the presence of hydroxylamine hydrochloride.[4][5] The reaction is typically conducted in an aqueous solution saturated with sodium sulfate.[6]

-

Causality: Chloral hydrate serves as the source for the two-carbon unit required for the dione portion of the isatin ring. Hydroxylamine reacts with the aniline to form a reactive intermediate that then condenses with chloral hydrate. The sodium sulfate plays a dual role: it increases the reaction rate and aids in the precipitation ("salting out") of the isonitrosoacetanilide product, driving the equilibrium forward.[6]

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, most commonly concentrated sulfuric acid, and heated.[4][7] This harsh condition induces an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) to form the five-membered ring of the isatin core.

-

Causality: The strong acid protonates the oxime nitrogen, creating a highly electrophilic species. The electron-rich aromatic ring of the aniline derivative then attacks this electrophile, leading to cyclization. Subsequent dehydration and tautomerization yield the final isatin product. The temperature is a critical parameter; it must be high enough to overcome the activation energy for cyclization but controlled to prevent excessive charring or sulfonation of the aromatic ring.[6] For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a superior alternative, often leading to improved yields.[7]

Reaction Mechanism: Sandmeyer Synthesis of this compound

Caption: Figure 2: Experimental Workflow.

Critical Parameters and Troubleshooting

-

Temperature Control: As noted, maintaining the temperature below 80°C during the cyclization step is paramount to avoid sulfonation and charring, which are common side reactions that reduce yield and complicate purification. [6]* Purity of Starting Materials: The purity of the 3,4-difluoroaniline is crucial. Impurities can lead to the formation of undesired regioisomers or other byproducts.

-

Anhydrous Conditions for Intermediate: The isonitrosoacetanilide intermediate must be thoroughly dried before addition to the concentrated sulfuric acid to prevent unwanted side reactions caused by excess water.

-

Troubleshooting Low Yields: If yields are consistently low, consider the following:

-

Incomplete Intermediate Formation: Ensure the initial reaction mixture boils vigorously for the specified time.

-

Incomplete Cyclization: Extend the heating time in sulfuric acid slightly (e.g., to 15-20 minutes), but monitor for signs of decomposition.

-

Solubility Issues: For particularly stubborn substrates, substituting sulfuric acid with methanesulfonic acid may improve solubility and yield. [7]

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood. 3,4-Difluoroaniline is toxic and volatile.

-

Handling of Corrosives: Concentrated sulfuric and hydrochloric acids are extremely corrosive. Handle with extreme care. When quenching the sulfuric acid reaction, always add the acid solution to ice slowly and never the other way around to avoid violent splashing.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Sandmeyer isatin synthesis remains a highly relevant and powerful tool for accessing functionalized isatin scaffolds. By understanding the underlying mechanism and carefully controlling the critical reaction parameters, researchers can reliably synthesize this compound. This guide provides a robust, self-validating framework to empower scientists in their pursuit of novel, high-impact therapeutics.

References

-

Title: Synthesis of Substituted Isatins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis of Isatin and Its Derivatives and their Applications in Biological System Source: ResearchGate URL: [Link]

-

Title: Isatin and its derivatives: a survey of recent syntheses, reactions, and applications Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, Reaction and Biological Importance of Isatin Derivatives Source: Biomedicine and Chemical Sciences URL: [Link]

-

Title: Sandmeyer Isatin Synthesis Source: Name Reactions in Organic Synthesis URL: [Link]

-

Title: Sandmeyer Isatin Synthesis Source: SynArchive URL: [Link]

-

Title: A Review on Isatin and Its Biological Activities Source: Asian Journal of Pharmaceutical Research and Development URL: [Link]

-

Title: Isatin Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds Source: DergiPark URL: [Link]

- Title: Process for preparing 3,4-difluoroaniline Source:Google Patents URL

-

Title: Synthesis of Sandmeier Isatin Source: ResearchGate URL: [Link]

- Title: Method of 3,4-difluoroaniline synthesis Source:Google Patents URL

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biomedres.us [biomedres.us]

- 4. synarchive.com [synarchive.com]

- 5. journals.irapa.org [journals.irapa.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 6,7-Difluoroindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that precise molecular characterization plays in the advancement of medicinal chemistry and materials science. 6,7-Difluoroindoline-2,3-dione, also known as 6,7-difluoroisatin, is a compound of significant interest due to the prevalence of the fluorinated isatin scaffold in a wide array of biologically active molecules. The strategic placement of fluorine atoms can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its structural and electronic characteristics essential. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our objective is to equip researchers with the foundational knowledge necessary to confidently identify and utilize this versatile building block in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring an indole core fused with a dicarbonyl moiety at positions 2 and 3. The aromatic ring is substituted with two fluorine atoms at positions 6 and 7. This substitution pattern has profound effects on the molecule's electronic distribution and, consequently, its spectroscopic signatures.

} }

Molecular structure of this compound.A comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. This guide will delve into the intricacies of its NMR, IR, and MS spectra, providing a detailed interpretation of the key features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for isatin derivatives due to its excellent solubilizing power.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving complex coupling patterns.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required. Proton decoupling is essential to simplify the spectrum and enhance signal intensity.

-

¹⁹F NMR: This nucleus is highly sensitive, and spectra can be acquired relatively quickly. Proton decoupling may be employed to simplify the spectra, although coupled spectra provide valuable information about H-F couplings.[1]

Interpretation of NMR Spectra

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| N-H | ~11.0 | Broad Singlet | - | The acidic proton on the nitrogen atom typically appears as a broad singlet due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| H-4 | ~7.0-7.3 | Doublet of doublets (dd) | JH4-H5 ≈ 8-9, JH4-F ≈ 1-2 | This proton is ortho to a carbonyl group and will be deshielded. It will show coupling to the adjacent H-5 proton and potentially a smaller long-range coupling to one of the fluorine atoms. |

| H-5 | ~6.8-7.1 | Triplet of doublets (td) or multiplet | JH5-H4 ≈ 8-9, JH5-F6 ≈ 8-10, JH5-F7 ≈ 1-2 | This proton is coupled to H-4 and both fluorine atoms, leading to a complex multiplet. The larger coupling will be to the ortho fluorine (F-6). |

¹³C NMR (Carbon NMR):

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbons will be significantly downfield.

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (C-2, C-3) | 158-185 | The two carbonyl carbons will appear in the characteristic downfield region for ketones and amides. The amide carbonyl (C-2) is typically more shielded than the ketone carbonyl (C-3). |

| C-F (C-6, C-7) | 140-160 (with C-F coupling) | The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (JCF) and will be significantly deshielded. |

| C-3a, C-7a | 115-140 | These are quaternary carbons in the aromatic ring system. |

| C-H (C-4, C-5) | 110-125 | These carbons will be in the aromatic region, and their chemical shifts will be influenced by the neighboring fluorine atoms. |

¹⁹F NMR (Fluorine NMR):

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.

| Fluorine | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| F-6 | -120 to -140 | Multiplet | JF6-F7, JF6-H5 | The chemical shift will be in the typical range for aryl fluorides. It will be coupled to the adjacent F-7 and the ortho proton H-5. |

| F-7 | -140 to -160 | Multiplet | JF7-F6, JF7-H(N) | This fluorine atom will also be in the aryl fluoride region and will be coupled to F-6 and potentially the N-H proton. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

Sample Preparation (for solid samples):

-

Thin Solid Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid. This method is quick and avoids interference from mulling agents.

-

Potassium Bromide (KBr) Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method is suitable for obtaining high-quality spectra of solid samples.

Interpretation of IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorptions of the N-H and carbonyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch | 3200-3400 | Medium, Broad | The N-H stretching vibration in solid-state isatins is often broad due to hydrogen bonding. |

| C=O stretch (amide) | 1730-1750 | Strong | The amide carbonyl (C-2) typically absorbs at a higher frequency than the ketone carbonyl. |

| C=O stretch (ketone) | 1710-1730 | Strong | The ketone carbonyl (C-3) absorption is also a strong band. The presence of two distinct C=O bands is characteristic of the isatin core. |

| C=C stretch (aromatic) | 1600-1620 | Medium | These bands arise from the stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| C-F stretch | 1100-1300 | Strong | The carbon-fluorine stretching vibrations typically appear as strong bands in this region. The presence of multiple C-F bands is expected due to the two fluorine atoms in different environments.[3] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural confirmation.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight.

Interpretation of Mass Spectrum

The mass spectrum of this compound will provide its molecular weight and characteristic fragmentation pattern.

Molecular Ion:

-

The exact mass of this compound (C₈H₃F₂NO₂) is approximately 183.01 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺) would be observed at this m/z value.

Fragmentation Pattern:

Under electron ionization, the isatin ring is known to undergo characteristic fragmentation by the loss of carbon monoxide (CO).

"M" [label="[C₈H₃F₂NO₂]⁺\nm/z = 183"]; "M_CO" [label="[C₇H₃F₂NO]⁺\nm/z = 155"]; "M_2CO" [label="[C₆H₃F₂N]⁺\nm/z = 127"];

"M" -> "M_CO" [label="- CO"]; "M_CO" -> "M_2CO" [label="- CO"]; }

Proposed fragmentation pathway of this compound in MS.-

Loss of CO: A prominent fragment ion is expected at m/z 155, corresponding to the loss of one molecule of carbon monoxide from the molecular ion.

-

Successive Loss of CO: A further loss of the second CO molecule would result in a fragment at m/z 127.

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint for its identification and purity assessment. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers a comprehensive structural elucidation. While publicly available, complete spectral data for this specific compound remains limited, the principles and expected patterns outlined in this guide, based on the analysis of related structures, provide a robust framework for researchers working with this important fluorinated building block. As a Senior Application Scientist, I strongly recommend the acquisition and careful interpretation of this full suite of spectroscopic data to ensure the integrity of starting materials and the successful outcome of subsequent research and development endeavors.

References

- Aladdin. (n.d.). This compound. Retrieved from [Link]

- ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

- Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. Retrieved from [Link]

- University of California, Santa Barbara. (n.d.). Flourine NMR. Retrieved from [Link]

- PubChem. (n.d.). 6,8-Difluoro-2,2,4,4,6,7,7,8,9,9-decamethyl-[1][2]trioxahexasilonane. Retrieved from [Link]

- University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

- MySkinRecipes. (n.d.). 5,6-Difluoroindoline-2,3-dione. Retrieved from [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- NC State University Libraries. (n.d.). 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry. Retrieved from [Link]

- PubMed. (1990). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Journal of Medicinal Chemistry. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Retrieved from [Link]

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- ResearchGate. (2023). Synthesis and Pharmacological Profiles of 6,7-Dihydroxycoumarin and Its Derivatives: A Concise Review. Iraqi Journal of Pharmacy. Retrieved from [Link]

- ResearchGate. (n.d.). FT-IR spectra of ZIF-67 and the composites. Retrieved from [Link]

- MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Molecules. Retrieved from [Link]

- NIST WebBook. (n.d.). Ethane, 1,1-difluoro-. Retrieved from [Link]

- Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

- NIST WebBook. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

- ABRF. (n.d.). Biomolecular Delta Mass. Retrieved from [Link]

- NIST WebBook. (n.d.). Ethane, 1,1-difluoro-. Retrieved from [Link]

- NIST WebBook. (n.d.). Ethane, hexafluoro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Purity Analysis of 6,7-Difluoroindoline-2,3-dione

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous scientific scrutiny. For a compound like 6,7-Difluoroindoline-2,3-dione, a fluorinated isatin derivative, its potential as a building block in the synthesis of novel therapeutics is immense. Isatin and its derivatives are a well-established class of heterocyclic compounds used as precursors for drug synthesis, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The introduction of fluorine atoms can significantly modulate physicochemical and pharmacological properties, often enhancing metabolic stability and binding affinity.[4][5]

However, the efficacy and safety of any final drug product are inextricably linked to the purity of its starting materials and intermediates. Even minute impurities can alter biological activity, introduce toxicity, or affect the stability and manufacturability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, multi-faceted analytical strategy to determine the purity of this compound is not merely a quality control measure; it is a fundamental requirement for advancing a drug development program.[6][7][8]

This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection of orthogonal methods to build a self-validating and trustworthy purity profile.

Section 1: The Core of Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical primary choice, adept at separating the moderately polar analyte from potential non-polar and polar impurities.

Rationale for Method Development Choices

The goal is to develop a stability-indicating method capable of separating the main peak from process-related impurities (e.g., starting materials, by-products) and potential degradants.

-

Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and an excellent starting point. Its hydrophobic nature will provide retention for the aromatic isatin core. The end-capped variety is preferred to minimize peak tailing caused by interaction with residual silanol groups.

-

Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often favored for its lower viscosity and UV transparency. A gradient elution (gradually increasing the organic modifier concentration) is crucial for resolving compounds with a wide range of polarities and ensuring that any highly retained impurities are eluted from the column.

-

Detection: The indoline-2,3-dione scaffold contains a strong chromophore. UV-Vis detection is ideal. A photodiode array (PDA) detector is superior to a single-wavelength detector as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Overall Analytical Workflow

The comprehensive purity assessment follows a logical progression from primary chromatographic analysis to orthogonal verification and structural confirmation, culminating in a final purity statement.

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Experimental Protocol: RP-HPLC Method

This protocol must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9]

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: PDA detector, monitor at 254 nm and 280 nm, acquire spectra from 200-400 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile/water to a final concentration of 1.0 mg/mL.

-

Test Solution: Prepare the test sample in the same manner.

-

-

Analysis and Calculation:

-

Inject the blank (diluent), followed by the standard solution (six replicate injections for system suitability) and then the test solution.

-

System Suitability: Check for theoretical plates (>2000), tailing factor (<1.5), and %RSD of peak area for replicate injections (<1.0%).

-

Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Method Validation Summary

A validated analytical method provides documented evidence of its reliability for the intended purpose.[8][10] The following parameters are critical.

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (using PDA) shows no co-elution. Resolution between the main peak and closest eluting impurity is >1.5. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |

| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%. |

| LOD & LOQ | Limit of Detection (LOD) and Limit of Quantitation (LOQ) establish the lowest concentration of analyte that can be reliably detected and quantified. | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |

Section 2: Orthogonal Verification and Impurity Identification

Relying on a single analytical technique is insufficient. Orthogonal methods, which rely on different chemical or physical principles, are essential for a comprehensive and trustworthy purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal orthogonal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process (e.g., DMF, ethanol, toluene) or volatile by-products.[11][12]

The separation in GC is based on the compound's boiling point and interaction with the stationary phase, a fundamentally different principle from the liquid-phase partitioning in RP-HPLC. The mass spectrometer provides high-specificity detection, allowing for the identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST).

-

Instrumentation: Headspace sampler coupled to a GC-MS system.

-

GC-MS Conditions:

-

Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

-